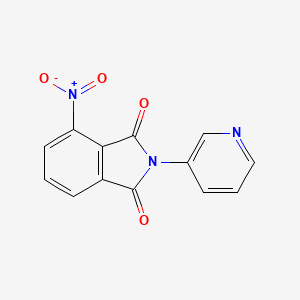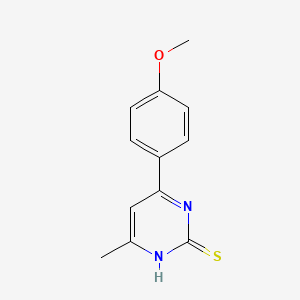![molecular formula C17H15N3O3 B5617547 N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide](/img/structure/B5617547.png)
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The hydroxyl and methyl groups are introduced through substitution reactions.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the substituted indole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxy-5-methyl-1H-indol-3-yl)ethyl]benzamide
- N-[(2-hydroxy-5-methyl-1H-indol-3-yl)methyl]benzamide
- N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-ethoxybenzamide
Uniqueness
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-3-8-14-13(9-10)15(17(22)18-14)19-20-16(21)11-4-6-12(23-2)7-5-11/h3-9,18,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQFYBKWBNOHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5617466.png)
![N-{4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}ethanesulfonamide](/img/structure/B5617473.png)
![1-(cyclopropylcarbonyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5617476.png)
![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5617482.png)
![2-benzyl-8-[(propylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617485.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5617489.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5617499.png)
![3-methoxy-1-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5617502.png)
![N-[3-(methylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B5617511.png)
![ethyl [(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5617514.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5617526.png)
![1-benzyl-4-[(methylthio)acetyl]-1,4-diazepan-6-ol](/img/structure/B5617535.png)

